6-Dehydroprogesterone

Description

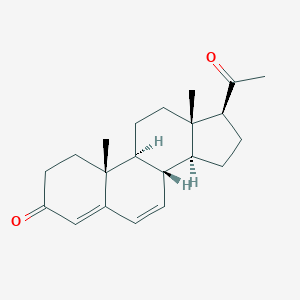

Structure

3D Structure

Properties

IUPAC Name |

(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4-5,12,16-19H,6-11H2,1-3H3/t16-,17+,18-,19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGMOKGBVKVMRFX-LEKSSAKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)CC[C@]34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1162-56-7 | |

| Record name | Pregna-4,6-diene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1162-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Dehydroprogesterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001162567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-DEHYDROPROGESTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EF38VA583P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Dehydroprogesterone: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Dehydroprogesterone (pregna-4,6-diene-3,20-dione) is a synthetic steroid and a derivative of progesterone. It is characterized by the introduction of a double bond between carbons 6 and 7 of the progesterone backbone. This structural modification significantly influences its chemical and biological properties, distinguishing it from the parent hormone. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, including its metabolism and potential therapeutic applications. Detailed experimental protocols and data are presented to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Identity and Structure

This compound is a C21 steroid with the systematic IUPAC name (8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one.[1] Its chemical identity is further defined by the following identifiers:

| Identifier | Value |

| CAS Number | 1162-56-7[1] |

| Molecular Formula | C₂₁H₂₈O₂[1][2] |

| Molecular Weight | 312.45 g/mol [2] |

| SMILES | CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)CC[C@]34C)C[3] |

| InChI | InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4-5,12,16-19H,6-11H2,1-3H3/t16-,17+,18-,19-,20-,21+/m0/s1[2] |

| Synonyms | Pregna-4,6-diene-3,20-dione, Δ6-Progesterone[1][4] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and absorption characteristics.

| Property | Value | Source |

| Melting Point | 147-148 °C | Golden Pharma |

| Boiling Point | 462.8 °C at 760 mmHg | Golden Pharma |

| Density | 1.1 g/cm³ | Golden Pharma |

| Solubility | Soluble in acetone and chloroform; sparingly soluble in ethanol and methanol; practically insoluble in water. | ChemicalBook |

| Appearance | White to off-white powder | NINGBO INNO PHARMCHEM |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and quality control of this compound.

-

Mass Spectrometry: The NIST Mass Spectrometry Data Center provides GC-MS data for this compound, indicating a molecular ion peak consistent with its molecular weight.[1]

-

Infrared (IR) Spectroscopy: FTIR spectra of this compound are available, typically showing characteristic carbonyl stretching frequencies for the ketone groups at C3 and C20, and C=C stretching for the conjugated diene system.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹³C and ¹H NMR data are available and crucial for confirming the chemical structure. A comparative study using high-field NMR has been conducted on this compound and related progestins to define its conformational features.[5]

Biological and Pharmacological Properties

This compound exhibits a range of biological activities, primarily through its interaction with steroid receptors.

Mechanism of Action

As a progestin, this compound's primary mechanism of action is through its agonistic activity at the progesterone receptor (PR) .[3] Binding to the PR initiates a cascade of molecular events that modulate the transcription of target genes involved in various physiological processes.

Biological Activities

-

Anti-cancer Properties: this compound has been shown to inhibit the growth of human mammary cancer cells (MCF-7).[3]

-

Anti-inflammatory Effects: The compound has demonstrated anti-inflammatory properties, which may be attributed to its ability to inhibit efflux pumps and cytochrome P450 enzymes.[3]

-

Prostatic Hypertrophy: It has shown effectiveness in the treatment of prostatic hypertrophy.[3]

Metabolism

The metabolism of this compound can occur through various enzymatic reactions. Microbial transformation studies using Aspergillus niger and Gibberella fujikuroi have shown that it can be converted into several hydroxylated, chlorinated, and epoxidized metabolites.[6] This highlights the potential for diverse metabolic pathways in vivo.

Toxicity

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is suspected of causing cancer, may damage fertility or the unborn child, and may cause harm to breast-fed children.[1]

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, purification, and biological evaluation of this compound.

Synthesis of this compound

A patented method for the synthesis of dehydroprogesterone involves a multi-step process starting from A-ring degradation products. The key steps include:

-

Addition reaction with acetylene magnesium halide.

-

Dehydroxylation and configuration inversion.

-

Bromination and elimination reactions.

-

Grignard reaction.

-

Mitsunobu reaction.

-

Two Robinson annulation reactions.

-

Water addition and rearrangement to yield the final product.[7]

The crude product is then purified by recrystallization from acetone.[7]

Purification

Purification of this compound can be achieved through recrystallization using solvents such as acetone or a mixture of ethyl acetate and hexane.[7] Column chromatography can also be employed for further purification if necessary.

Progesterone Receptor Binding Assay

A common method to assess the binding affinity of compounds to the progesterone receptor is a competitive binding assay.

Principle: This assay measures the ability of the test compound (this compound) to compete with a radiolabeled progestin (e.g., [³H]-promegestone) for binding to the progesterone receptor.

Protocol Outline:

-

Prepare a cytosolic fraction containing progesterone receptors from a suitable source (e.g., rabbit uterus or PR-expressing cells).

-

Incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

-

After incubation, separate the receptor-bound and free radioligand using a method like dextran-coated charcoal adsorption.

-

Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

MCF-7 Cell Proliferation Assay (E-screen Assay)

This assay is used to determine the proliferative or anti-proliferative effects of a compound on estrogen-responsive breast cancer cells.

Protocol Outline:

-

Culture MCF-7 cells in a suitable medium.

-

Seed the cells in multi-well plates and allow them to attach.

-

Replace the medium with an estrogen-free medium for a period to synchronize the cells.

-

Treat the cells with varying concentrations of this compound. Include appropriate positive (e.g., estradiol) and negative (vehicle) controls.

-

Incubate for a defined period (e.g., 4-6 days).

-

Determine cell proliferation using a suitable method, such as:

-

Direct cell counting (e.g., using a hemocytometer and trypan blue exclusion).

-

DNA quantification (e.g., using a fluorescent dye like SYBR Green).

-

Metabolic assays (e.g., MTS or MTT assay), though caution is advised as some compounds can interfere with mitochondrial activity.[8]

-

In Vitro Anti-Inflammatory Assay (Egg Albumin Denaturation Assay)

This assay assesses the ability of a compound to inhibit protein denaturation, which is a hallmark of inflammation.

Protocol Outline:

-

Prepare a reaction mixture containing egg albumin, phosphate-buffered saline (pH 6.4), and varying concentrations of this compound.

-

Incubate the reaction mixtures at 37°C followed by heating at 70°C to induce protein denaturation.

-

After cooling, measure the absorbance of the solutions at 280 nm.

-

Calculate the percentage inhibition of protein denaturation compared to a control without the test compound.

-

A reference anti-inflammatory drug (e.g., diclofenac sodium) should be used as a positive control.[9]

Visualizations

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Progesterone Receptor Signaling Pathway

Caption: Progesterone receptor signaling pathway.

Conclusion

This compound is a synthetic progestin with distinct chemical and biological properties conferred by the C6-C7 double bond. Its activities, including anti-cancer and anti-inflammatory effects, make it a compound of interest for further research and potential therapeutic development. This guide provides a foundational understanding of its characteristics and offers detailed experimental approaches for its study. The provided data and protocols are intended to facilitate future investigations into the pharmacological potential of this compound.

References

- 1. This compound | C21H28O2 | CID 101994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. chemscene.com [chemscene.com]

- 5. A comparative molecular modeling study of dydrogesterone with other progestational agents through theoretical calculations and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biotransformation of this compound with Aspergillus niger and Gibberella fujikuroi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN112409434B - Synthesis method of dehydroprogesterone - Google Patents [patents.google.com]

- 8. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]

- 9. medwinpublishers.com [medwinpublishers.com]

An In-depth Technical Guide to the Synthesis of 6-Dehydroprogesterone from Progesterone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methodologies for synthesizing 6-dehydroprogesterone (pregna-4,6-diene-3,20-dione) from progesterone. The synthesis of this compound is a critical step in the production of various steroidal drugs, most notably dydrogesterone, a potent and widely used progestogen.[1][2] This document details both chemical and microbial synthesis routes, presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing workflows using the DOT language.

Chemical Synthesis

The most established method for producing this compound from progesterone is a multi-step chemical process. This pathway is a key part of the industrial synthesis of dydrogesterone, where this compound (or its protected form) serves as the penultimate intermediate before photochemical isomerization.[3][4][5] The general sequence involves the protection of carbonyl groups, followed by allylic bromination and a subsequent elimination reaction to introduce the C6-C7 double bond.

Synthesis Workflow

The chemical synthesis pathway from progesterone to this compound typically involves three main stages as depicted below.

References

- 1. researchgate.net [researchgate.net]

- 2. Dydrogesterone: Synthesis and Applications_Chemicalbook [chemicalbook.com]

- 3. Process optimizations for the synthesis of an intermediate of dydrogesterone - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

The Discovery and Enduring Legacy of Retro-6-Dehydroprogesterone: A Technical Guide

An In-depth Exploration of the Synthesis, Mechanism of Action, and Pharmacological Profile of a Keystone Progestogen

Abstract

Retro-6-dehydroprogesterone, known more commonly as dydrogesterone, represents a significant milestone in the development of synthetic steroid hormones. First synthesized in the 1950s, its unique retro-steroid structure confers a pharmacological profile that closely mimics natural progesterone while offering the distinct advantage of high oral bioavailability. This technical guide provides a comprehensive overview of the discovery, historical development, and key scientific attributes of dydrogesterone. It details the seminal synthesis protocols, presents a consolidated view of its pharmacokinetic and pharmacodynamic properties, and elucidates its complex signaling pathways. This document is intended for researchers, scientists, and professionals in drug development, offering a thorough technical resource on this important therapeutic agent.

Discovery and History

The journey of retro-6-dehydroprogesterone began in the 1950s, a period of intense research into synthetic steroid hormones. Scientists at the Dutch pharmaceutical company N.V. Philips-Duphar (later Solvay Pharmaceuticals) were exploring modifications to the progesterone molecule to enhance its oral activity and therapeutic profile. The breakthrough came with the synthesis of a retro-isomer of progesterone, where the hydrogen atom at the 9th carbon is in the β-position and the methyl group at the 10th carbon is in the α-position, the reverse of the natural progesterone structure. This unique "retro" configuration, combined with the introduction of a double bond between carbons 6 and 7, resulted in a molecule with potent progestogenic activity when administered orally.

The initial synthesis and properties of this novel compound were detailed in patents, with U.S. Patent 3,198,792, filed in the early 1960s, being a key document outlining its creation. Marketed under the brand name Duphaston, dydrogesterone was first introduced for medical use in 1961 and has since become a widely prescribed progestogen for a variety of gynecological conditions.[1]

Physicochemical and Pharmacological Properties

Dydrogesterone is a selective progestogen, meaning it binds with high specificity to the progesterone receptor (PR).[2][3] Unlike many other synthetic progestins, it exhibits no clinically relevant androgenic, estrogenic, or glucocorticoid activity.[3][4] Its primary active metabolite, 20α-dihydrodydrogesterone (DHD), is responsible for a significant portion of its progestogenic effects.[1]

Quantitative Data

The following tables summarize the key quantitative parameters of dydrogesterone and its active metabolite.

Table 1: Pharmacokinetic Properties of Dydrogesterone and its Active Metabolite

| Parameter | Dydrogesterone | 20α-dihydrodydrogesterone (DHD) | Source(s) |

| Bioavailability | 28% (oral) | - | [1] |

| Time to Peak Plasma Concentration (Tmax) | 0.5 - 2.5 hours | 0.5 - 2.5 hours | [1] |

| Plasma Half-life (t½) | 5 - 7 hours | 14 - 17 hours | [1] |

| Protein Binding | >90% | >90% | |

| Metabolism | Rapidly and completely metabolized | - | [1] |

| Excretion | Primarily via urine as metabolites | - |

Table 2: Receptor Binding and Potency

| Parameter | Value | Source(s) |

| Progesterone Receptor (PR) Binding Affinity | ~16% of progesterone | |

| Oral Progestogenic Potency | 10-20 times that of oral micronized progesterone | |

| Acute Toxicity (LD50, oral, rats) | > 4640 mg/kg | [1] |

Experimental Protocols: Synthesis of Retro-6-Dehydroprogesterone

Several synthetic routes for dydrogesterone have been developed since its initial discovery. The most historically and industrially relevant method starts from progesterone. The following is a representative protocol based on patented synthesis methodologies.[5][6]

Synthesis from Progesterone

This synthesis involves a multi-step process including photochemical rearrangement and dehydrogenation.

Step 1: Photochemical Isomerization of Progesterone to 9β,10α-Progesterone (Retroprogesterone)

-

Dissolve progesterone in a suitable organic solvent (e.g., tetrahydrofuran).

-

Subject the solution to photochemical reaction using a high-pressure mercury lamp. The irradiation is typically carried out for a specified duration to induce the isomerization of the steroid backbone to the retro configuration.

-

Monitor the reaction progress using techniques such as Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to obtain crude 9β,10α-progesterone.

Step 2: Dehydrogenation of 9β,10α-Progesterone to Retro-6-Dehydroprogesterone (Dydrogesterone)

-

Dissolve the crude 9β,10α-progesterone from Step 1 in an appropriate organic solvent (e.g., a mixture of an alcohol, ether, and aromatic hydrocarbon).

-

Add a dehydrogenating agent, such as a benzoquinone oxidant (e.g., chloranil).

-

Heat the reaction mixture to reflux and maintain for several hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After cooling, the reaction mixture is worked up through a series of extractions and washes to remove the oxidant and byproducts.

-

The crude dydrogesterone is then purified by recrystallization from a suitable solvent system (e.g., acetone/water) to yield the final product.

Signaling Pathways and Mechanism of Action

Dydrogesterone exerts its biological effects primarily through its interaction with the progesterone receptor. Its mechanism of action involves both classical genomic and non-genomic signaling pathways.

Progesterone Receptor-Mediated Genomic Signaling

Upon binding to the progesterone receptor in target cells, dydrogesterone induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. Within the nucleus, the receptor-ligand complex binds to progesterone response elements (PREs) on the DNA, modulating the transcription of target genes. One of the key downstream mediators of progesterone action is the Progesterone-Induced Blocking Factor (PIBF).

Caption: Dydrogesterone's genomic signaling pathway via the progesterone receptor.

PIBF Signaling Cascade

PIBF, secreted from lymphocytes in response to progesterone receptor activation, acts as an immunomodulatory protein. It binds to the IL-4 receptor, initiating a signaling cascade through the JAK/STAT pathway, which ultimately leads to the production of Th2 cytokines and a shift in the immune response, a crucial aspect of maintaining pregnancy.[7][8][9][10][11]

Caption: The PIBF-mediated JAK/STAT signaling pathway.

Regulation of the GnRH Pathway

Studies in animal models have shown that dydrogesterone can influence the gonadotropin-releasing hormone (GnRH) signaling pathway in the hypothalamus.[12][13][14][15] This suggests a role for dydrogesterone in the central regulation of the menstrual cycle. The precise molecular mechanisms of this interaction are still under investigation but are thought to involve the modulation of GnRH gene expression.

Caption: Dydrogesterone's influence on the hypothalamic-pituitary-gonadal axis.

Conclusion

Retro-6-dehydroprogesterone has remained a clinically important progestogen for over six decades. Its discovery was a pivotal moment in steroid chemistry, leading to a therapeutic agent with a favorable safety and efficacy profile. The unique retro-steroid structure of dydrogesterone provides high oral bioavailability and selectivity for the progesterone receptor, minimizing off-target hormonal effects. Its complex mechanism of action, involving both genomic and non-genomic pathways, continues to be an area of active research. This technical guide has provided a detailed overview of the discovery, synthesis, and biological actions of dydrogesterone, offering a valuable resource for the scientific and drug development communities.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Dydrogesterone? [synapse.patsnap.com]

- 3. The Role of Dydrogesterone in the Management of Luteal Phase Defect: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dydrogesterone | Estrogen/progestogen Receptor agonist | Mechanism | Concentration [selleckchem.com]

- 5. CN113666981A - A kind of synthetic method of dydrogesterone - Google Patents [patents.google.com]

- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 7. Progesterone-induced blocking factor differentially regulates trophoblast and tumor invasion by altering matrix metalloproteinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Progesterone-induced blocking factor differentially regulates trophoblast and tumor invasion by altering matrix metalloproteinase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Proliferative and Invasive Effects of Progesterone-Induced Blocking Factor in Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. explorationpub.com [explorationpub.com]

- 11. Progesterone-induced blocking factor: from molecular biology to clinical medicine - Prokhorova - Obstetrics and Gynecology [journals.eco-vector.com]

- 12. Dydrogesterone affects the transcription of genes in GnRH and steroidogenesis pathways and increases the frequency of atretic follicles in zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Regulation of gonadotropin-releasing hormone (GnRH) gene expression by 5alpha-dihydrotestosterone in GnRH-secreting GT1-7 hypothalamic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Core Mechanism of Dydrogesterone on Progesterone Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dydrogesterone, a synthetic retro-progesterone, has been a cornerstone in the management of various conditions arising from progesterone deficiency for over six decades. Its unique molecular structure, closely resembling natural progesterone but with a "bent" conformation, confers a highly selective and potent progestogenic activity with an enhanced oral bioavailability.[1][2][3] This technical guide provides an in-depth exploration of the mechanism of action of dydrogesterone on progesterone receptors (PR), presenting quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways.

Molecular Interaction with Progesterone Receptors

Dydrogesterone exerts its biological effects primarily by acting as a selective agonist for the progesterone receptor, a member of the nuclear receptor superfamily. Its distinct stereochemical structure, a retro-progesterone, results in a high affinity and selectivity for PR with minimal to no interaction with androgen, glucocorticoid, or mineralocorticoid receptors, thereby reducing the likelihood of off-target effects.[3][4]

Binding Affinity and Selectivity

The binding affinity of dydrogesterone and its primary active metabolite, 20α-dihydrodydrogesterone (DHD), to the progesterone receptor has been characterized through in vitro competitive binding assays. These assays typically involve the use of a radiolabeled progestin and measuring its displacement by increasing concentrations of the test compound.

Table 1: Binding Affinity (Ki) of Dydrogesterone and its Metabolite for Steroid Receptors [5]

| Compound | Progesterone Receptor (PR) Ki (nM) | Androgen Receptor (AR) Ki (nM) | Glucocorticoid Receptor (GR) Ki (nM) |

| Dydrogesterone | 15.9 | 316.2 | 316.2 |

| 20α-dihydrodydrogesterone | 125.9 | 3162.3 | 3162.3 |

| Progesterone | 2.5 | 31.6 | 562.3 |

Ki values represent the concentration of the ligand that will bind to half the binding sites at equilibrium.

Table 2: Relative Binding Affinity (RBA) of Dydrogesterone and its Metabolite for Steroid Receptors [5]

| Compound | Progesterone Receptor (PR) RBA (%) | Androgen Receptor (AR) RBA (%) | Glucocorticoid Receptor (GR) RBA (%) |

| Dydrogesterone | 15.9 | 10.0 | 17.5 |

| 20α-dihydrodydrogesterone | 15.9 | 0.8 | 2.0 |

| Progesterone | 100 | 100 | 100 |

RBA is expressed as a percentage of the affinity of the reference compound (progesterone).

Receptor Activation and Transactivation

Upon binding to the progesterone receptor, dydrogesterone induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. There, the ligand-receptor complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription. The potency of dydrogesterone in activating the progesterone receptor is determined through transactivation assays, often employing luciferase reporter genes.

Table 3: Progesterone Receptor B (PR-B) Transactivation by Dydrogesterone and its Metabolite [5]

| Compound | EC50 (nM) | Efficacy (%) |

| Dydrogesterone | 0.32 | 70 |

| 20α-dihydrodydrogesterone | 10.96 | 70 |

| Progesterone | 0.36 | 100 |

EC50 represents the concentration of a drug that gives a half-maximal response. Efficacy is the maximal response achievable from a drug.

Downstream Signaling Pathways

The activation of the progesterone receptor by dydrogesterone initiates a cascade of intracellular signaling events that ultimately mediate its physiological effects. While the classical genomic pathway involving direct gene regulation is primary, non-genomic pathways are also implicated.

Caption: Dydrogesterone's mechanism of action on progesterone receptors.

Regulation of Progesterone-Responsive Genes

Dydrogesterone modulates the expression of a suite of genes critical for endometrial receptivity and the maintenance of pregnancy. Key examples include:

-

Mucin 1 (MUC1): In the human endometrium, progesterone upregulates MUC1 expression, which is thought to play a role in the initial stages of embryo-endometrial interactions.[6][7]

-

Glycodelin (formerly Progesterone-Associated Endometrial Protein - PAEP): This protein is a key marker of endometrial receptivity and is regulated by progesterone.

Studies in zebrafish have also shown that dydrogesterone can affect the transcription of genes involved in the gonadotropin-releasing hormone (GnRH) pathway and steroidogenesis.[8]

Crosstalk with Other Signaling Pathways

Emerging evidence suggests that progesterone receptors can engage in crosstalk with other signaling pathways, including:

-

MAPK/ERK and PI3K/Akt Pathways: Progestins have been shown to rapidly activate these pathways, which can, in turn, influence progesterone receptor-mediated gene transcription.

-

STAT Signaling: Progestins can induce the transcriptional activation of Signal Transducer and Activator of Transcription 3 (STAT3).[9] There is also evidence of crosstalk between progesterone receptor and STAT5 signaling.[10]

Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the mechanism of action of dydrogesterone.

Progesterone Receptor Competitive Binding Assay

Caption: Workflow for a progesterone receptor competitive binding assay.

Methodology:

-

Receptor Preparation: Prepare a source of progesterone receptors, such as cytosol from target tissues (e.g., uterus) or cell lines overexpressing the receptor.

-

Reaction Mixture: In a series of tubes, combine the receptor preparation, a fixed concentration of a radiolabeled progestin (e.g., [³H]progesterone), and varying concentrations of unlabeled dydrogesterone.

-

Incubation: Incubate the mixture to allow binding to reach equilibrium.

-

Separation: Separate the receptor-bound radioligand from the free radioligand using a method such as filtration through glass fiber filters.

-

Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of dydrogesterone. From this curve, the IC50 (the concentration of dydrogesterone that inhibits 50% of specific binding) can be determined. The Ki value can then be calculated using the Cheng-Prusoff equation.

Luciferase Reporter Gene Assay for PR Transactivation

Caption: Workflow for a luciferase reporter gene assay to measure PR transactivation.

Methodology:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293 or a PR-negative breast cancer cell line) and co-transfect with three plasmids: an expression vector for the human progesterone receptor, a reporter plasmid containing the firefly luciferase gene under the control of a promoter with PREs, and a control plasmid containing the Renilla luciferase gene for normalization.[11][12][13]

-

Treatment: After transfection, treat the cells with various concentrations of dydrogesterone or a vehicle control.

-

Cell Lysis: Lyse the cells to release the cellular contents, including the expressed luciferase enzymes.

-

Luminescence Measurement: Measure the activity of both firefly and Renilla luciferases using a luminometer and specific substrates for each enzyme.[8][14]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability. Plot the normalized luciferase activity against the dydrogesterone concentration to generate a dose-response curve, from which the EC50 and efficacy can be determined.

In Vitro Decidualization of Endometrial Stromal Cells

Methodology:

-

Cell Isolation and Culture: Isolate primary human endometrial stromal cells from endometrial biopsies and culture them in appropriate media.

-

Hormonal Treatment: To induce decidualization, treat the confluent stromal cells with a combination of estradiol and dydrogesterone.

-

Assessment of Decidualization: Monitor the morphological changes of the cells (from fibroblastic to epithelioid) under a microscope. Quantify the expression of decidualization markers, such as prolactin (PRL) and insulin-like growth factor-binding protein 1 (IGFBP1), by qPCR or ELISA.

Pharmacokinetics

The clinical efficacy of dydrogesterone is significantly influenced by its pharmacokinetic profile, which is characterized by rapid absorption and metabolism.

Table 4: Pharmacokinetic Parameters of Dydrogesterone and 20α-dihydrodydrogesterone (DHD) [15][16]

| Parameter | Dydrogesterone | 20α-dihydrodydrogesterone (DHD) |

| Tmax (hours) | 0.5 - 2.5 | ~1.5 |

| Cmax (pg/mL) | 3064.2 | - |

| AUC0-t (pg.hr/mL) | 11742.0 | - |

| Terminal Half-life (hours) | 5 - 7 | 14 - 17 |

| Bioavailability (%) | ~28 | - |

Tmax: Time to reach maximum plasma concentration. Cmax: Maximum plasma concentration. AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

The rapid and extensive metabolism of dydrogesterone to its active metabolite, DHD, is a key feature of its pharmacology. The plasma levels of DHD are substantially higher than those of the parent drug.

Conclusion

Dydrogesterone's mechanism of action is centered on its selective and potent agonistic activity on the progesterone receptor. Its unique molecular structure provides a favorable pharmacokinetic and pharmacodynamic profile, characterized by high oral bioavailability and a low incidence of off-target hormonal effects. The downstream effects of dydrogesterone-mediated PR activation involve the regulation of a complex network of genes and signaling pathways that are crucial for establishing and maintaining a healthy pregnancy and managing various gynecological disorders. A thorough understanding of these molecular mechanisms is paramount for the continued development and optimal clinical application of this important therapeutic agent.

References

- 1. A comparative molecular modeling study of dydrogesterone with other progestational agents through theoretical calculations and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dydrogesterone as an oral alternative to vaginal progesterone for IVF luteal phase support: A systematic review and individual participant data meta-analysis | PLOS One [journals.plos.org]

- 4. Selectivity and potency of the retroprogesterone dydrogesterone in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. The polymorphic epithelial mucin MUC1 in human endometrium is regulated with maximal expression in the implantation phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Human endometrial mucin MUC1 is up-regulated by progesterone and down-regulated in vitro by the human blastocyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. opentrons.com [opentrons.com]

- 9. Progestins induce transcriptional activation of signal transducer and activator of transcription 3 (Stat3) via a Jak- and Src-dependent mechanism in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Progesterone Receptor and Stat5 Signaling Cross Talk Through RANKL in Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A molecular toolbox to study progesterone receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. indigobiosciences.com [indigobiosciences.com]

- 13. indigobiosciences.com [indigobiosciences.com]

- 14. researchgate.net [researchgate.net]

- 15. msjonline.org [msjonline.org]

- 16. researchgate.net [researchgate.net]

The Pharmacokinetic Profile and Metabolic Fate of 6-Dehydroprogesterone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Dehydroprogesterone, clinically known as dydrogesterone, is a synthetic retro-progesterone with a chemical structure closely related to natural progesterone. Administered orally, it is utilized in a variety of gynecological conditions associated with progesterone deficiency. This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of dydrogesterone, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes to support further research and drug development.

Pharmacokinetics

Following oral administration, dydrogesterone is rapidly absorbed and extensively metabolized. The pharmacokinetic parameters of dydrogesterone and its primary active metabolite, 20α-dihydrodydrogesterone (DHD), have been well-characterized in healthy adult females.

Absorption and Distribution

Dydrogesterone is readily absorbed from the gastrointestinal tract, with peak plasma concentrations (Cmax) being reached between 0.5 and 2.5 hours post-administration[1]. The absolute bioavailability of orally administered dydrogesterone is approximately 28%. Both dydrogesterone and its major metabolite, DHD, are highly bound to plasma proteins (over 90%)[1].

Quantitative Pharmacokinetic Data

The key pharmacokinetic parameters for dydrogesterone and its major metabolite, 20α-dihydrodydrogesterone (DHD), are summarized in the table below.

| Parameter | Dydrogesterone | 20α-Dihydrodydrogesterone (DHD) | Reference |

| Tmax (hours) | 0.5 - 2.5 | ~1.5 | [1] |

| Cmax (ng/mL) | 0.759 (single 2.5 mg dose) | 18.9 (single 2.5 mg dose) | |

| AUC0-τ (ng.h/mL) | 2.81 (single 2.5 mg dose) | 90.4 (single 2.5 mg dose) | |

| Elimination Half-life (hours) | 5 - 7 | 14 - 17 | [1] |

| Bioavailability (%) | 28 | Not applicable | [1] |

Table 1: Summary of key pharmacokinetic parameters of dydrogesterone and its major metabolite, 20α-dihydrodydrogesterone (DHD), in healthy adult females.

Metabolism

The metabolism of dydrogesterone is extensive and primarily occurs in the liver. The main metabolic pathway involves the reduction of the 20-keto group, leading to the formation of the pharmacologically active metabolite, 20α-dihydrodydrogesterone (DHD).

Metabolic Pathways

The biotransformation of dydrogesterone is predominantly a reductive process. Unlike progesterone, dydrogesterone's 4,6-diene-3-one structure is metabolically stable. The primary metabolic conversion is the reduction of the C20-ketone to a hydroxyl group, resulting in the formation of DHD. This reaction is primarily catalyzed by cytosolic aldo-keto reductases (AKRs), with a minor contribution from microsomal cytochrome P450 (CYP) enzymes in further metabolism[2][3].

Key Metabolizing Enzymes

-

Aldo-Keto Reductases (AKR): The conversion of dydrogesterone to DHD is mainly carried out by AKR1C1 and, to a lesser extent, AKR1C3 in the liver cytosol[2][3].

-

Cytochrome P450 (CYP) Enzymes: CYP3A4 is the primary CYP isoenzyme involved in the oxidative metabolism of dydrogesterone, with a minor role played by CYP2C19[2][3].

Experimental Protocols

This section details the methodologies employed in pharmacokinetic and metabolism studies of dydrogesterone.

In Vivo Pharmacokinetic Study Protocol

A typical clinical study to determine the pharmacokinetic profile of dydrogesterone involves the following steps:

A bioequivalence study of a generic dydrogesterone formulation provides a practical example of such a protocol. Healthy adult female subjects are administered a single 10 mg oral dose of dydrogesterone under fasting conditions. Serial blood samples are collected at specified time points (e.g., pre-dose, and at 0.25, 0.5, 0.75, 1, 1.25, 1.5, 1.75, 2, 2.25, 2.5, 2.75, 3, 3.5, 4, 5, 6, 8, 12, 16, 24, 48, and 72 hours post-dose)[1]. Plasma is separated by centrifugation and stored at -20°C until analysis[1].

Analytical Method: LC-MS/MS for Plasma Quantification

The quantification of dydrogesterone and DHD in plasma is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

| Parameter | Method 1 | Method 2 |

| Chromatography System | Agilent 1100 Series HPLC | Not Specified |

| Mass Spectrometer | Applied Biosystem Sciex API 4000 | Not Specified |

| Column | Zorbax SB-C18 (100 mm x 3.0 mm, 3.5 µm) | Not Specified |

| Mobile Phase | 20:80 (v/v) mixture of 1 mM ammonium acetate and acetonitrile (isocratic) | Not Specified |

| Flow Rate | 1 mL/min | Not Specified |

| Column Temperature | 35°C | Not Specified |

| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI), positive mode | Not Specified |

| MRM Transitions (m/z) | Dydrogesterone: 313 > 295 | Dydrogesterone: 313.1 > 105.5 |

| Internal Standard | Not Specified | Dexamethasone (m/z 393 > 147) |

| Sample Preparation | Protein precipitation with methanol | Solid-Phase Extraction (SPE) |

| Calibration Range | 5 - 150 ng/mL | 10 - 60 ng/mL |

| Reference | [4] | [5][6] |

Table 2: Example parameters for validated LC-MS/MS methods for the determination of dydrogesterone in human plasma.

In Vitro Metabolism Study Protocol

The investigation of dydrogesterone's metabolism in the liver typically involves the use of human liver subcellular fractions.

Objective: To identify the enzymes responsible for the metabolism of dydrogesterone and to characterize the formation of its major metabolite, DHD.

Materials:

-

Human liver cytosol (HLC)

-

Human liver microsomes (HLM)

-

Dydrogesterone

-

NADPH (cofactor)

-

AKR1C subfamily-specific inhibitors (e.g., epalrestat for AKR1A/B, diazepam for AKR1C, finasteride for AKR1D)[2]

-

CYP3A4 inhibitor (e.g., ketoconazole)

-

CYP2C19 inhibitor (e.g., ticlopidine)

-

Recombinant human AKR and CYP enzymes

Procedure:

-

Incubation: Dydrogesterone (e.g., 3 µM) is incubated with HLC or HLM (e.g., 0.5 mg/mL protein concentration) in the presence of NADPH (e.g., 1 mM)[2].

-

Inhibition Studies: To identify the specific enzymes involved, incubations are repeated in the presence of specific inhibitors at appropriate concentrations (e.g., 100 µM for AKR inhibitors)[2].

-

Recombinant Enzyme Studies: To confirm the role of specific enzymes, dydrogesterone is incubated with individual recombinant human AKR and CYP enzymes.

-

Sample Analysis: The reaction mixtures are analyzed by a validated LC-MS/MS method to measure the depletion of dydrogesterone and the formation of DHD and other potential metabolites.

Conclusion

The pharmacokinetics of dydrogesterone are characterized by rapid absorption and extensive metabolism to its primary active metabolite, 20α-dihydrodydrogesterone. The metabolic pathway is well-defined, with cytosolic aldo-keto reductases, particularly AKR1C1, playing a predominant role, and a secondary contribution from microsomal CYP3A4. The detailed experimental protocols provided in this guide offer a framework for researchers and drug development professionals to design and conduct further studies on dydrogesterone and related compounds. A thorough understanding of its pharmacokinetic and metabolic profile is essential for the optimization of its therapeutic use and the development of new drug candidates.

References

- 1. msjonline.org [msjonline.org]

- 2. researchgate.net [researchgate.net]

- 3. Dydrogesterone metabolism in human liver by aldo-keto reductases and cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New method for determination of dydrogesterone in human plasma for therapeutic drug monitoring in gynecological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Determination of Dydrogesterone in Human Plasma by Tandem Mass Spectrometry: Application to Therapeutic Drug Monitoring of Dydrogesterone in Gynecological Disorders | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the Analysis of C21H28O2 Steroids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of steroids with the molecular formula C21H28O2. It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development and steroid analysis. This document summarizes quantitative data, details experimental protocols, and visualizes key biological pathways to facilitate a deeper understanding of this class of compounds.

Introduction to C21H28O2 Steroids

Steroids possessing the molecular formula C21H28O2 represent a diverse group of synthetic and naturally occurring compounds with significant biological activities. These molecules primarily interact with various steroid hormone receptors, including the progesterone (PR), androgen (AR), estrogen (ER), glucocorticoid (GR), and mineralocorticoid (MR) receptors, thereby modulating a wide array of physiological processes. Their therapeutic applications are extensive, ranging from hormonal contraceptives and hormone replacement therapy to the treatment of endocrine disorders. This guide focuses on a selection of prominent C21H28O2 steroids, providing a comparative analysis of their biochemical properties and analytical methodologies.

The steroids covered in this guide include:

-

11-Dehydroprogesterone

-

Demegestone

-

Dydrogesterone

-

Ethisterone

-

Guggulsterone

-

Levonorgestrel

-

Norgestrel

-

Tetrahydrogestrinone (THG)

-

Tibolone

Quantitative Data Presentation

The biological activity of these steroids is largely determined by their affinity for various nuclear receptors. The following tables summarize the available quantitative data on the receptor binding affinities of the selected C21H28O2 steroids.

Table 1: Progesterone Receptor (PR) and Androgen Receptor (AR) Binding Affinities

| Compound | Progesterone Receptor (PR) Affinity | Androgen Receptor (AR) Affinity | Notes |

| Dydrogesterone | Low affinity (~16% of progesterone) but high oral potency.[1] | No significant binding.[1][2] | Highly selective for the PR. |

| Levonorgestrel | High affinity (RBA: 323%).[3] | Moderate affinity (RBA: 58%).[3] | Also binds to other steroid receptors. |

| Norgestrel | Active component is levonorgestrel; half as potent by weight. | Weak androgenic activity. | Racemic mixture of dextronorgestrel (inactive) and levonorgestrel (active). |

| Guggulsterone | Antagonist (Ki = 201 nM).[4] | Antagonist (Ki = 240 nM).[4] | Broad-spectrum steroid receptor ligand. |

| Demegestone | High potency (50x progesterone in Clauberg test).[5] | No androgenic activity; some antiandrogenic activity.[5] | Highly potent progestogen. |

| Ethisterone | Weak progestogen (~44% affinity of progesterone).[6] | Some androgenic and anabolic activity.[6] | The first orally active progestin. |

| Tetrahydrogestrinone | Potent agonist. | High affinity, similar to dihydrotestosterone (DHT).[1][7] | A potent anabolic and progestogenic steroid. |

| Tibolone | The Δ4-isomer metabolite is a PR agonist.[8] | The Δ4-isomer metabolite is an AR agonist.[8] | Prodrug with tissue-selective effects. |

| 11-Dehydroprogesterone | 2-3 times as potent as progesterone in animal bioassays. | Data not available. | Limited quantitative data available. |

RBA: Relative Binding Affinity. Ki: Inhibition Constant.

Table 2: Estrogen Receptor (ER), Glucocorticoid Receptor (GR), and Mineralocorticoid Receptor (MR) Binding Affinities

| Compound | Estrogen Receptor (ER) Affinity | Glucocorticoid Receptor (GR) Affinity | Mineralocorticoid Receptor (MR) Affinity | Notes |

| Dydrogesterone | No significant binding.[1][2] | No significant binding.[1][2] | No significant binding. | Highly selective progestogen. |

| Levonorgestrel | Low affinity (RBA: <0.02%).[3] | Low affinity (RBA: 7.5%).[3] | Low affinity (RBA: 17%).[3] | Broad receptor binding profile. |

| Guggulsterone | Agonist (Ki > 5 µM).[4] | Antagonist (Ki = 224 nM).[4] | Antagonist (Ki = 39 nM).[4] | Also a Farnesoid X receptor antagonist.[4][9][10][11] |

| Demegestone | No significant binding. | Low affinity; antiglucocorticoid activity in some assays.[5] | Data not available. | Selective progestin. |

| Ethisterone | No significant binding. | No significant binding. | No significant binding. | Primarily progestogenic and androgenic. |

| Tetrahydrogestrinone | No estrogenic activity.[8][11][12] | High affinity binding.[1] | High affinity binding. | Unselective, high-potency steroid. |

| Tibolone | 3α-OH and 3β-OH metabolites are ER agonists.[8] | No clinically significant activity. | No clinically significant activity. | Metabolites determine receptor activity. |

| 11-Dehydroprogesterone | Data not available. | Data not available. | Data not available. | Limited data available. |

RBA: Relative Binding Affinity. Ki: Inhibition Constant.

Signaling Pathways and Mechanisms of Action

The biological effects of C21H28O2 steroids are mediated through their interaction with specific intracellular steroid receptors. Upon ligand binding, these receptors typically undergo a conformational change, dimerize, and translocate to the nucleus where they act as transcription factors to regulate the expression of target genes. Some steroids also elicit rapid, non-genomic effects through membrane-associated receptors.

Progesterone Receptor Signaling

Progestogenic C21H28O2 steroids, such as dydrogesterone, levonorgestrel, and demegestone, primarily act as agonists of the progesterone receptor. The canonical PR signaling pathway involves the binding of the steroid to the PR in the cytoplasm, leading to the dissociation of heat shock proteins, receptor dimerization, and translocation to the nucleus. The PR dimer then binds to progesterone response elements (PREs) on the DNA to modulate gene transcription.

Androgen Receptor Signaling

Androgenic steroids like tetrahydrogestrinone (THG) are potent agonists of the androgen receptor. The AR signaling pathway is similar to that of other steroid receptors, involving ligand binding, receptor dimerization, nuclear translocation, and binding to androgen response elements (AREs) to regulate gene expression, leading to anabolic and androgenic effects.

Multi-Receptor Interactions of Tetrahydrogestrinone (THG)

Tetrahydrogestrinone is a notable example of a C21H28O2 steroid with a broad receptor binding profile, acting as a potent agonist at the androgen and progesterone receptors, and also binding with high affinity to the glucocorticoid and mineralocorticoid receptors.[1][8][13][14] This lack of selectivity can lead to a complex pharmacological profile with a range of potential physiological effects.

Experimental Protocols

Accurate analysis of C21H28O2 steroids is crucial for research and clinical applications. The following sections provide detailed methodologies for receptor binding assays and chromatographic analysis.

Steroid Receptor Competitive Binding Assay Protocol

This protocol describes a general method for determining the relative binding affinity of a test compound for a steroid receptor (e.g., AR, ER, PR) using a competitive binding assay with a radiolabeled ligand.

Materials:

-

Recombinant human steroid receptor protein (e.g., AR, ERα, PR)

-

Radiolabeled ligand (e.g., [³H]-dihydrotestosterone for AR, [³H]-estradiol for ER, [³H]-R5020 for PR)

-

Unlabeled test compound and reference steroid

-

Assay buffer (e.g., Tris-HCl buffer with additives)

-

Scintillation cocktail

-

Scintillation counter

-

96-well microplates

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the unlabeled test compound and the reference steroid in the assay buffer. Prepare a solution of the radiolabeled ligand at a concentration appropriate for the receptor's Kd.

-

Assay Setup: In a 96-well plate, add the assay buffer, the recombinant receptor protein, and the radiolabeled ligand to each well.

-

Competition: Add the serially diluted unlabeled test compound or reference steroid to the wells. Include wells for total binding (radiolabeled ligand + receptor) and non-specific binding (radiolabeled ligand + receptor + a high concentration of unlabeled reference steroid).

-

Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Separation of Bound and Free Ligand: Separate the receptor-bound radiolabeled ligand from the free radiolabeled ligand. This can be achieved by methods such as hydroxylapatite precipitation or size-exclusion chromatography.

-

Quantification: Add scintillation cocktail to the wells containing the bound ligand and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand). The relative binding affinity (RBA) can be calculated as: (IC50 of reference steroid / IC50 of test compound) x 100.

LC-MS/MS Analysis of C21H28O2 Steroids in Biological Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantitative analysis of steroids in complex biological matrices such as plasma or serum.

Instrumentation:

-

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole) with an appropriate ionization source (e.g., electrospray ionization - ESI, or atmospheric pressure chemical ionization - APCI)

Sample Preparation (Liquid-Liquid Extraction):

-

Internal Standard Spiking: To a known volume of plasma or serum (e.g., 500 µL), add an internal standard (a stable isotope-labeled analog of the analyte).

-

Extraction: Add an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate) to the sample. Vortex vigorously to ensure thorough mixing and extraction of the steroids into the organic phase.

-

Phase Separation: Centrifuge the sample to separate the aqueous and organic layers.

-

Evaporation: Transfer the organic layer to a clean tube and evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase.

LC-MS/MS Conditions (Example for Progestins):

-

LC Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium formate to improve ionization.

-

Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL.

-

Ionization Mode: ESI or APCI, typically in positive ion mode.

-

Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode. For each analyte and internal standard, specific precursor-to-product ion transitions are monitored for quantification and confirmation.

Data Analysis:

-

Generate a calibration curve by analyzing standards of known concentrations.

-

Quantify the concentration of the C21H28O2 steroid in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

References

- 1. Tetrahydrogestrinone - Wikipedia [en.wikipedia.org]

- 2. LC-MS/MS Method for Rapid Quantification of Progesterone in Rabbit Plasma and Its Application in a Pharmacokinetic Study of the Transdermal Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of anabolic steroids using GC/MS with selected ion monitoring. | Semantic Scholar [semanticscholar.org]

- 4. ias.ac.in [ias.ac.in]

- 5. 11-Dehydroprogesterone [en.wikipedia-on-ipfs.org]

- 6. graphviz.org [graphviz.org]

- 7. agilent.com [agilent.com]

- 8. ergogenics.org [ergogenics.org]

- 9. agilent.com [agilent.com]

- 10. Receptor binding of norgestimate--a new orally active synthetic progestational compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tetrahydrogestrinone is a potent androgen and progestin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Tetrahydrogestrinone is a potent but unselective binding steroid and affects glucocorticoid signalling in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

6-Dehydro-retro-progesterone (Dydrogesterone): A Comprehensive Technical Guide on its Biological Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-dehydro-retro-progesterone, commonly known as dydrogesterone, is a synthetic, orally active progestogen with a molecular structure closely related to natural progesterone. This retro-progesterone derivative exhibits a high selectivity for the progesterone receptor (PR), acting as a potent agonist to mediate a range of physiological effects crucial for menstruation, pregnancy, and fertility. Unlike natural progesterone, dydrogesterone possesses enhanced bioavailability and a distinct metabolic profile, primarily converting to the active metabolite 20α-dihydrodydrogesterone (DHD). This technical guide provides an in-depth analysis of the biological functions of dydrogesterone, detailing its mechanism of action, quantitative receptor binding and activation data, and its significant immunomodulatory effects. Detailed experimental protocols for key assays are provided to facilitate further research and development.

Introduction

Dydrogesterone is a well-established therapeutic agent for a variety of conditions associated with progesterone deficiency. Its unique retro-steroid structure, achieved through a photochemical process, results in a bent molecular conformation that confers high selectivity for the progesterone receptor. This selectivity, coupled with its favorable pharmacokinetic profile, distinguishes it from other synthetic progestins and makes it a valuable tool in reproductive medicine. This document will explore the core biological functions of dydrogesterone, focusing on its molecular interactions, cellular effects, and clinical implications.

Mechanism of Action: Progesterone Receptor Agonism

The primary mechanism of action of dydrogesterone is its agonistic activity at the progesterone receptor (PR). The progesterone receptor exists in two main isoforms, PR-A and PR-B, which are ligand-activated transcription factors. Upon binding, dydrogesterone induces a conformational change in the receptor, leading to its dimerization, nuclear translocation, and binding to progesterone response elements (PREs) on target genes. This initiates a transcriptional cascade that modulates various cellular processes.

Receptor Binding and Transactivation

Dydrogesterone demonstrates a high affinity and selectivity for the progesterone receptor. While it also interacts with other steroid receptors, its primary activity is progestogenic.

Table 1: Receptor Binding and Transactivation Data for Dydrogesterone

| Parameter | Receptor | Value |

| EC50 (Agonist) | Progesterone Receptor | 12.3 nM |

| IC50 (Antagonist) | Androgen Receptor | 28.6 nM |

| IC50 (Antagonist) | Mineralocorticoid Receptor | 82.7 nM |

| IC50 (Antagonist) | Glucocorticoid Receptor | 363 nM |

EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration.

The data clearly indicates that dydrogesterone is a potent agonist of the progesterone receptor, with significantly lower antagonistic activity at other steroid hormone receptors.

Immunomodulatory Effects

A significant aspect of dydrogesterone's biological function is its ability to modulate the maternal immune response, a critical factor for a successful pregnancy. Dydrogesterone promotes a shift from a pro-inflammatory T-helper 1 (Th1) cytokine profile to an anti-inflammatory T-helper 2 (Th2) profile.[1][2][3] This shift is crucial for preventing the rejection of the semi-allogeneic fetus.

Cytokine Profile Modulation

-

Downregulation of Th1 Cytokines: Dydrogesterone has been shown to decrease the production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α).

-

Upregulation of Th2 Cytokines: Conversely, it enhances the production of anti-inflammatory cytokines like interleukin-4 (IL-4), interleukin-6 (IL-6), and interleukin-10 (IL-10).[1]

-

Induction of Progesterone-Induced Blocking Factor (PIBF): Dydrogesterone stimulates lymphocytes to produce PIBF, a key mediator of the pro-gestational immunological effects of progesterone.[1] PIBF, in turn, promotes the Th2 cytokine shift.

Table 2: Effect of Dydrogesterone on Cytokine Production

| Cytokine | Type | Effect of Dydrogesterone |

| IFN-γ | Th1 | ↓ |

| TNF-α | Th1 | ↓ |

| IL-4 | Th2 | ↑ |

| IL-6 | Th2 | ↑ |

| IL-10 | Th2 | ↑ |

↓: Downregulation; ↑: Upregulation

Endometrial Effects: Decidualization

Dydrogesterone plays a pivotal role in preparing the endometrium for embryo implantation through a process called decidualization. This involves the transformation of endometrial stromal cells into specialized secretory decidual cells, which is essential for the establishment and maintenance of pregnancy. Dydrogesterone, by activating the progesterone receptor, drives the expression of genes critical for this transformation.

Myometrial Effects: Uterine Quiescence

Maintaining uterine quiescence during pregnancy is vital to prevent preterm labor. Some evidence suggests that dydrogesterone can inhibit myometrial contractility. Interestingly, this effect may be independent of the classical progesterone receptor pathway, suggesting a non-genomic mechanism of action possibly involving voltage-dependent calcium channels.

Metabolism

Dydrogesterone is rapidly metabolized in the liver to its main active metabolite, 20α-dihydrodydrogesterone (DHD). DHD also possesses progestogenic activity and contributes significantly to the overall therapeutic effect of dydrogesterone.

Experimental Protocols

Progesterone Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of dydrogesterone and its metabolites for the progesterone receptor.

Materials:

-

Purified recombinant human progesterone receptor (PR)

-

Radiolabeled progesterone (e.g., [³H]-Progesterone)

-

Unlabeled progesterone (for standard curve)

-

Dydrogesterone and its metabolites

-

Assay buffer (e.g., Tris-HCl buffer with additives)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare a series of dilutions of the unlabeled competitor (dydrogesterone, its metabolites, or unlabeled progesterone) in the assay buffer.

-

In a multi-well plate, combine the purified PR, the radiolabeled progesterone at a fixed concentration, and the varying concentrations of the competitor.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Plot the percentage of specific binding of the radioligand as a function of the competitor concentration.

-

Calculate the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

-

Determine the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Decidualization of Human Endometrial Stromal Cells

Objective: To assess the effect of dydrogesterone on the differentiation of endometrial stromal cells.

Materials:

-

Primary human endometrial stromal cells (hESCs)

-

Cell culture medium (e.g., DMEM/F-12) supplemented with serum

-

Estradiol (E2)

-

Dydrogesterone

-

Markers of decidualization (e.g., prolactin (PRL), insulin-like growth factor-binding protein 1 (IGFBP1))

-

RNA extraction kit and reagents for qRT-PCR

-

ELISA kits for PRL and IGFBP1

Procedure:

-

Culture hESCs in appropriate cell culture medium until they reach confluence.

-

Prime the cells with estradiol (E2) for a specified period (e.g., 48 hours) to mimic the proliferative phase of the menstrual cycle.

-

Induce decidualization by treating the cells with a combination of E2 and dydrogesterone at various concentrations. A positive control with progesterone should be included.

-

Continue the treatment for several days (e.g., 8-10 days), changing the medium every 2-3 days.

-

Monitor the cells for morphological changes characteristic of decidualization (from fibroblastic to polygonal).

-

At the end of the treatment period, collect the cell culture supernatant and the cell lysate.

-

Quantify the secretion of decidualization markers (PRL and IGFBP1) in the supernatant using ELISA.

-

Extract total RNA from the cell lysate and perform quantitative real-time PCR (qRT-PCR) to measure the gene expression of decidualization markers.

-

Analyze the data to determine the dose-dependent effect of dydrogesterone on decidualization.

Conclusion

6-dehydro-retro-progesterone (dydrogesterone) is a potent and selective progesterone receptor agonist with a well-defined biological function. Its ability to mimic the actions of natural progesterone, coupled with its favorable pharmacokinetic and safety profile, makes it a cornerstone in the management of progesterone-deficient conditions. The immunomodulatory effects of dydrogesterone, particularly its role in promoting a Th2-dominant cytokine environment, are of significant interest for its application in maintaining pregnancy. The detailed experimental protocols provided in this guide offer a framework for further investigation into the nuanced mechanisms of dydrogesterone and the development of novel therapeutic strategies.

References

- 1. irispublishers.com [irispublishers.com]

- 2. Modulation of Cytokine Production by the Dydrogesterone Metabolite Dihydrodydrogesterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The steroid hormone dydrogesterone inhibits myometrial contraction independently of the progesterone/progesterone receptor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Stereoisomerism of Dydrogesterone

Abstract

Dydrogesterone is a potent, orally active synthetic progestogen widely utilized in various clinical applications related to progesterone deficiency. Its efficacy and safety profile are intrinsically linked to its unique stereochemistry. As a retro-stereoisomer of progesterone, dydrogesterone possesses a distinct three-dimensional conformation that results in high bioavailability and remarkable selectivity for the progesterone receptor. This technical guide provides an in-depth examination of the stereoisomerism of dydrogesterone, detailing its structural characteristics, stereoselective synthesis, pharmacological mechanisms, and the analytical methodologies used for its characterization. The content is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this crucial therapeutic agent.

Introduction

Progestogens are a class of steroid hormones essential for regulating the menstrual cycle, maintaining pregnancy, and influencing various physiological processes. While natural progesterone is a cornerstone of this class, its low oral bioavailability has driven the development of synthetic analogs, or progestins. Dydrogesterone (9β,10α-pregna-4,6-diene-3,20-dione) is a prominent example, distinguished from other progestins by its unique structural relationship to endogenous progesterone.[1][2][3][4][5] It is not a derivative of testosterone and thus lacks many of the androgenic side effects associated with other synthetic progestins.[1][6] This guide elucidates the stereochemical foundations that confer upon dydrogesterone its favorable pharmacological profile, including its synthesis, mechanism of action, and analytical validation.

The Stereochemistry of Dydrogesterone

The therapeutic properties of dydrogesterone are a direct consequence of its unique molecular geometry, which differentiates it from natural progesterone and other progestins.

The "Retro" Steroid Configuration

Dydrogesterone is a stereoisomer of progesterone, meaning it shares the same molecular formula and sequence of bonded atoms but differs in the three-dimensional orientation.[7] The key distinction lies in the stereochemistry at the B-C ring junction:

-

Progesterone: Possesses a 9α-hydrogen and a 10β-methyl group. This is the natural, or "cis," configuration.

-

Dydrogesterone: Features a 9β-hydrogen and a 10α-methyl group. This inverted, or "trans," configuration is the reverse of the natural structure, earning it the classification of a "retro-progesterone" or "retrosteroid".[5][8]

The C6-C7 Double Bond

In addition to the retro-configuration, dydrogesterone contains an extra double bond between the 6th and 7th carbon atoms (Δ⁶).[1][5][8][9] This feature, combined with the Δ⁴ double bond common to progestins, creates a conjugated diene system in the B-ring.

Resultant Molecular Conformation

The combination of the retro-steroid backbone and the C6-C7 unsaturation forces the molecule into a rigid, non-planar, "bent" conformation.[5][8] This contrasts sharply with the relatively flat structure of progesterone. This specific three-dimensional shape is crucial for its interaction with the progesterone receptor, enhancing its binding selectivity and contributing to its high progestogenic activity.[5][10]

Caption: Logical flow from stereochemical features to the pharmacological profile of dydrogesterone.

Stereoselective Synthesis

The synthesis of dydrogesterone requires precise control over its stereochemistry, a challenge typically addressed through photochemical methods.

Photochemical Isomerization

The unique 9β,10α configuration of dydrogesterone is achieved by exposing a suitable progesterone precursor to ultraviolet (UV) light.[1][5] This photochemical reaction provides the energy required to break and reform the C9-C10 bond, leading to the inversion of the stereocenters and the formation of the retro-steroid structure.

Exemplary Synthetic Pathway

A documented method for synthesizing dydrogesterone starts from pregnenolone, a readily available steroid raw material. The process involves several key transformations to introduce the necessary structural features.

Caption: Experimental workflow for the synthesis of dydrogesterone from pregnenolone.

Experimental Protocol: Synthesis from Pregnenolone Acetate

The following protocol is adapted from patent literature and outlines a representative synthesis.[11]

-

Allylic Bromination and Elimination: 35.8 g of pregnenolone acetate, 28.4 g of dibromohydantoin, and 3.28 g of azobisisobutyronitrile are added to 1 L of petroleum ether. The mixture is heated under reflux for 0.5-1 hour. After cooling, the solution is filtered. The filtrate is concentrated, and 200 mL of 2,4,6-collidine is added to the residue. The mixture is heated at 140°C for 15 minutes under a nitrogen atmosphere to effect elimination, yielding a Pregna-5,7-dien-3-ol-20-one intermediate.

-

Photochemical Isomerization: The intermediate from the previous step is subjected to UV irradiation to induce the stereochemical inversion at C9 and C10, forming the key 9β,10α-Pregna-5,7-dien-3-ol-20-one intermediate.

-

Oppenauer Oxidation: The alcohol at C3 of the key intermediate is oxidized to a ketone. This step also facilitates the migration of the double bond from C5-C7 to the C4-C5 and C6-C7 conjugated system.

-

Purification: The final product, crude dydrogesterone, is purified via recrystallization from a suitable solvent system (e.g., methanol/acetone) to achieve high purity (>99.5%).[11]

Pharmacological Profile

The distinct stereochemistry of dydrogesterone directly translates to a unique and favorable pharmacological profile.

Receptor Selectivity and Mechanism of Action

Dydrogesterone is a potent and highly selective agonist for the progesterone receptor (PR).[6][12][13][14] Its bent structure allows for a precise fit into the ligand-binding domain of the PR, leading to strong progestogenic effects. Crucially, it exhibits very low affinity for androgen, glucocorticoid, and mineralocorticoid receptors, which minimizes the risk of undesirable hormonal side effects such as virilization or metabolic disturbances.[1][5][14]

The primary mechanism of action is genomic. After binding to the PR in the cytoplasm, the dydrogesterone-receptor complex translocates to the nucleus, where it binds to progesterone response elements (PREs) on DNA, modulating the transcription of target genes to produce its therapeutic effects, such as promoting a secretory endometrium.[12][13] Some evidence also points to a rapid, non-genomic mechanism for inhibiting myometrial contraction, which may be independent of the PR and involve voltage-dependent calcium channels.[15]

Caption: Genomic signaling pathway of dydrogesterone via the progesterone receptor.

Metabolism and Pharmacokinetics

Upon oral administration, dydrogesterone is rapidly absorbed.[6] It undergoes extensive metabolism in the liver, primarily to its main active metabolite, 20α-dihydrodydrogesterone (DHD).[6][13] DHD retains significant progestogenic activity and contributes substantially to the overall therapeutic effect.[13]

Quantitative Pharmacological Data

The structural advantages of dydrogesterone are reflected in its pharmacokinetic and clinical efficacy data.

| Parameter | Value | Source |

| Oral Bioavailability | 28% | [6] |

| Half-life (Dydrogesterone) | 5 - 7 hours | [6] |

| Half-life (Metabolite DHD) | 14 - 17 hours | [6] |

| Ongoing Pregnancy Rate (ART) | 38.1% (vs. 34.1% for MVP) | [8] |

| Live Birth Rate (ART) | Significantly higher vs. MVP (OR 1.28) | [5] |

Table 1: Summary of key quantitative data for dydrogesterone. ART: Assisted Reproductive Technology; MVP: Micronized Vaginal Progesterone; OR: Odds Ratio.

Stereoselective Analysis and Quality Control

Ensuring the stereochemical purity and identity of dydrogesterone is critical. Various analytical techniques are employed for its characterization and quality control.

Analytical Methodologies

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the precise three-dimensional structure of dydrogesterone, confirming the 9β,10α configuration and the overall molecular conformation.[10]

-

Ultraviolet-Visible (UV-Vis) Spectrophotometry: The conjugated diene system in dydrogesterone gives it a characteristic UV absorbance maximum at approximately 286 nm in methanol, which is used for identification and quantitative assays as per official monographs.[16]

-